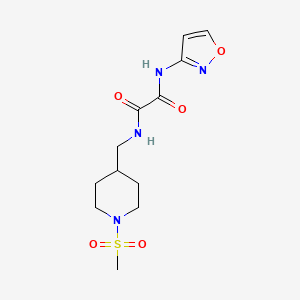

N1-(异噁唑-3-基甲基)-N2-((1-(甲基磺酰)哌啶-4-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

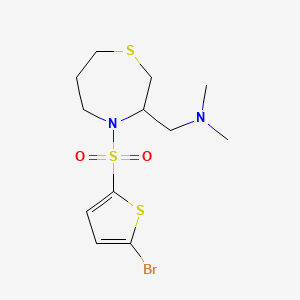

The compound is a complex organic molecule that contains an isoxazole ring and a piperidine ring, both of which are common structures in many biologically active compounds . The presence of a methylsulfonyl group and an oxalamide group suggests that this compound could have interesting chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which are commonly used to characterize organic compounds .科学研究应用

Antibacterial Activity

Field

Pharmaceutical Chemistry

Application

This compound could potentially be used in the development of new antimicrobial drugs. The isoxazole ring, which is a part of the compound, has been found to exhibit antimicrobial activity .

Method of Application

The compound was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The antibacterial evaluation was done by the agar well diffusion method .

Results

Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Drug Research and Development

Application

4-hydroxy-2-quinolones, which are structurally similar to the compound , are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Method of Application

The synthetic analogous of 4-hydroxy-2-quinolones and the synthesis of their heteroannelated derivatives have been the subject of many publications .

Results

This class of compounds has been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Antimicrobial Activity

Application

A new class of antimicrobial agents, based on thiourea and urea derivatives of 6-fluoro-3- (piperidin-4-yl)benzo [d] isoxazole were synthesized . These compounds could potentially be used in the development of new antimicrobial drugs .

Method of Application

The compounds were synthesized by adopting a simple and efficient method . The synthesized compounds were characterized by spectral data of IR, 1 H, 13 C NMR and mass spectra .

Results

A few compounds showed good antibacterial, antifungal and antioxidant activity when compared to standard drugs .

Antioxidant Activity

Application

The same class of compounds mentioned above (thiourea and urea derivatives of 6-fluoro-3- (piperidin-4-yl)benzo [d] isoxazole) also showed antioxidant activity .

Method of Application

The method of application is the same as mentioned above .

Results

Some of the synthesized compounds showed good antioxidant activity when compared to standard drugs .

Alzheimer’s Disease Treatment

Application

N-benzylpiperidinebenzisoxazole derivatives, which are structurally similar to the compound , are selective inhibitors of the enzyme acetylcholinesterase (AChE), used for the treatment of Alzheimer’s disease .

Method of Application

The method of application involves the synthesis of N-benzylpiperidinebenzisoxazole derivatives .

Results

These compounds have been found to be effective in the treatment of Alzheimer’s disease .

Antipsychotic Drugs

Application

3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole, a compound structurally similar to the one , is an important intermediate for the synthesis of paliperidone . Paliperidone is the primary active metabolite of the older antipsychotic risperidone .

Method of Application

The method of application involves the synthesis of 3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole .

Results

Paliperidone, synthesized from this compound, has been found to be effective as an antipsychotic drug .

属性

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O5S/c1-22(19,20)16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-21-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBGLUNBEQTHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719630.png)

![N-(4-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2719631.png)

![2-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2719632.png)

![3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![(Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719647.png)

![2-Amino-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2719648.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)

![4-[(Z)-amino(hydroxyimino)methyl]benzoic acid](/img/structure/B2719653.png)